メブタマット

概要

説明

メブタマットは、カルバメート系に属する化合物であり、抗不安作用と鎮静作用で知られています。主に鎮静効果のために使用され、降圧作用も有します。 メブタマットは、セコバルビタールなどのバルビツール酸系薬物よりも効力は低いですが、不安を軽減し、鎮静作用を誘発する効果は依然としてあります .

科学的研究の応用

Mebutamate has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving carbamate chemistry.

Biology: Mebutamate is studied for its effects on the central nervous system and its potential use in treating anxiety and hypertension.

Medicine: It is used in clinical research to understand its pharmacokinetics and pharmacodynamics.

Industry: Mebutamate is used in the development of new anxiolytic and sedative drugs.

作用機序

メブタマットは、βサブユニットにおけるγ-アミノ酪酸(GABA)A受容体のアロステリックアゴニストとして作用することで、その効果を発揮します。この作用は、GABAの抑制効果を高め、神経興奮性を低下させ、鎮静効果をもたらします。 ベンゾジアゼピンはαサブユニットに作用するのに対し、メブタマットと他のカルバメートは鎮静作用に加えて鎮痛作用も有します .

生化学分析

Biochemical Properties

Mebutamate is one of many GABAergic drugs which act via allosteric agonism of the GABA A receptor at the β-subreceptor similar to barbiturates . In contrast, benzodiazepines act at the α-subreceptor . As such, carbamates and barbiturates, including Mebutamate, possess analgesic properties while the benzodiazepine class of drugs are strictly psychoactive .

Cellular Effects

Mebutamate, due to its GABAergic activity, can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Mebutamate involves its action on the GABA A receptor at the β-subreceptor . It acts via allosteric agonism, similar to barbiturates . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

準備方法

メブタマットは、2-メチル-2-sec-ブチル-1,3-プロパンジオールとホスゲンを反応させ、その後アンモニアで処理してジカルバメートを生成するプロセスによって合成できます。 反応条件は通常、反応を促進するために制御された温度と溶媒の使用を含みます . 工業生産方法は多少異なる場合がありますが、一般的に化合物の純度と収量を確保するために同様の合成経路に従います。

化学反応の分析

メブタマットは、以下を含むさまざまな化学反応を起こします。

酸化: メブタマットは、酸化されてヒドロキシル化誘導体を形成することができます。

還元: 還元反応は、メブタマットをより単純なカルバメート化合物に変換することができます。

置換: 置換反応は、カルバメート基で起こり、異なる誘導体の形成につながる可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。

科学研究への応用

メブタマットは、いくつかの科学研究への応用があります。

化学: カルバメート化学を扱う研究において、参照化合物として使用されます。

生物学: メブタマットは、中枢神経系への影響と、不安や高血圧の治療における潜在的な用途について研究されています。

医学: 薬物動態と薬力学を理解するために、臨床研究で使用されています。

類似化合物との比較

メブタマットは、以下のカルバメート化合物と類似しています。

- メプロバメート

- カリソプロドール

- フェルバメート

- チバメート これらの化合物は、作用機序と薬理学的特性が似ていますが、効力と特定の臨床用途が異なります。 メブタマットは、抗不安作用、鎮静作用、降圧作用を組み合わせた独特の化合物であり、研究と臨床の両方で汎用性の高い化合物となっています .

特性

IUPAC Name |

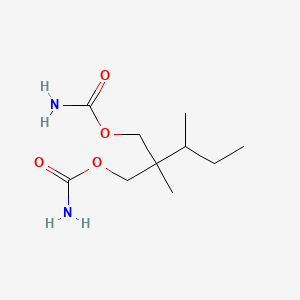

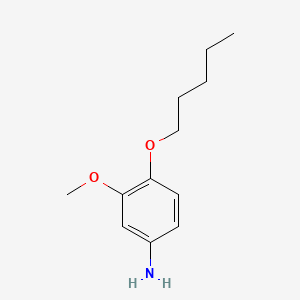

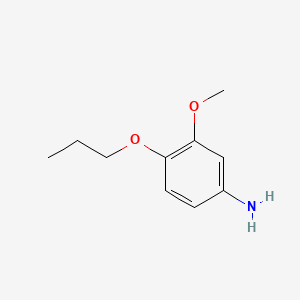

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROTMJVBFSIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023239 | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-55-1 | |

| Record name | Mebutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutamate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77-79 | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mebutamate?

A1: Mebutamate primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []

Q2: How does mebutamate differ from other hypotensive agents in its mechanism?

A2: Unlike many other antihypertensive drugs, mebutamate does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []

Q3: Does mebutamate affect cardiac output while lowering blood pressure?

A3: Studies suggest that mebutamate lowers blood pressure without significantly affecting cardiac output. []

Q4: Does mebutamate have any effect on peripheral blood vessels?

A4: While mebutamate's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []

Q5: Does mebutamate possess any local anesthetic properties?

A6: Studies comparing mebutamate to lidocaine showed that mebutamate does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, mebutamate did not produce these effects. []

Q6: How is mebutamate metabolized in the human body?

A7: Following absorption, mebutamate is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []

Q7: How quickly is mebutamate absorbed after oral administration?

A8: Mebutamate is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []

Q8: In which patient population was mebutamate investigated for its antihypertensive properties?

A9: Mebutamate was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []

Q9: Was mebutamate found to be effective as an antihypertensive agent in clinical trials?

A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of mebutamate. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]

Q10: Were there any observed effects of mebutamate on the electroencephalographic (EEG) sleep profile?

A11: In a study involving healthy, non-insomniac males, mebutamate (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []

Q11: Did mebutamate demonstrate any hypnotic properties in clinical evaluations?

A12: Clinical trials investigated the hypnotic efficacy of mebutamate, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []

Q12: What were the commonly reported side effects associated with mebutamate administration?

A13: Drowsiness was a frequently reported side effect of mebutamate, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]

Q13: How does the structure of mebutamate compare to that of meprobamate, and what are the implications for their activities?

A14: Mebutamate and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. Mebutamate has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]

Q14: What analytical techniques have been employed to quantify mebutamate levels in biological samples?

A15: Gas chromatography (GC) has been widely used for the determination of mebutamate in plasma and urine samples. [, ]

Q15: Were there any alternative methods explored for enhancing the dissolution rate of mebutamate?

A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of mebutamate. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []

Q16: Were there any studies on the potential interaction of mebutamate with drug-metabolizing enzymes?

A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of mebutamate and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)